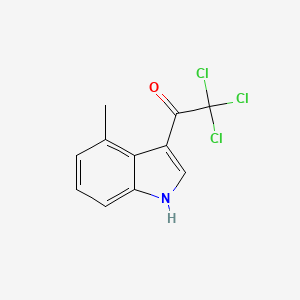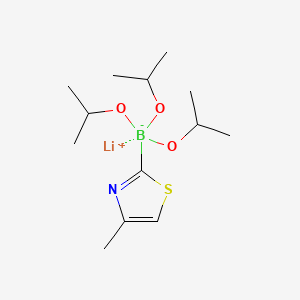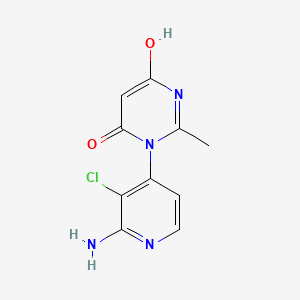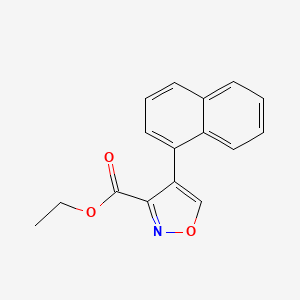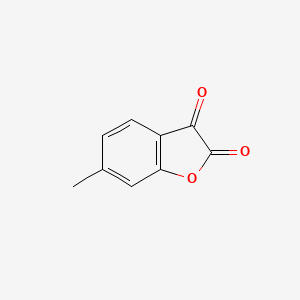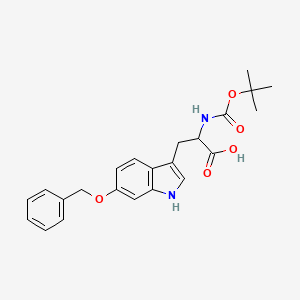
Boc-6-(benzyloxy)-DL-tryptophan
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-6-(benzyloxy)-DL-tryptophan is a derivative of tryptophan, an essential amino acid. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the amino terminus and a benzyloxy group at the sixth position of the indole ring. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions, while the benzyloxy group serves as a protecting group for hydroxyl functionalities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-6-(benzyloxy)-DL-tryptophan typically involves multiple steps:
Protection of the amino group: The amino group of tryptophan is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane at room temperature.
Protection of the hydroxyl group: The hydroxyl group at the sixth position of the indole ring is protected by benzylation. This is achieved by reacting the compound with benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate in an organic solvent like dimethylformamide.
Coupling reaction: The protected tryptophan derivative is then coupled with an appropriate reagent to introduce the desired substituents at specific positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Boc-6-(benzyloxy)-DL-tryptophan undergoes various chemical reactions, including:
Deprotection reactions: Removal of the Boc and benzyloxy protecting groups under acidic or hydrogenolytic conditions.
Substitution reactions: Introduction of different substituents at specific positions on the indole ring.
Oxidation and reduction reactions: Modification of the functional groups on the indole ring or the side chain.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for Boc removal; hydrogenation using palladium on carbon (Pd/C) for benzyloxy removal.
Substitution: Electrophilic reagents such as halides or sulfonates in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection yields the free amino and hydroxyl groups, while substitution reactions introduce new functional groups at targeted positions.
科学研究应用
Boc-6-(benzyloxy)-DL-tryptophan has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of protein structure and function, particularly in the synthesis of modified peptides and proteins.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of Boc-6-(benzyloxy)-DL-tryptophan involves its role as a protected amino acid derivative. The Boc group protects the amino terminus during synthetic transformations, preventing unwanted side reactions. The benzyloxy group similarly protects the hydroxyl functionality. Upon deprotection, the compound can participate in various biochemical and chemical reactions, targeting specific molecular pathways and interactions.
相似化合物的比较
Similar Compounds
Boc-tryptophan: Lacks the benzyloxy group, making it less versatile for certain synthetic applications.
6-benzyloxy-tryptophan: Lacks the Boc group, which limits its use in peptide synthesis.
N-acetyl-tryptophan: Another protected tryptophan derivative with different protecting groups.
Uniqueness
Boc-6-(benzyloxy)-DL-tryptophan is unique due to the presence of both Boc and benzyloxy protecting groups, which provide dual protection for the amino and hydroxyl functionalities. This dual protection allows for selective deprotection and functionalization, making it a valuable intermediate in organic synthesis and peptide chemistry.
属性
分子式 |
C23H26N2O5 |
|---|---|
分子量 |
410.5 g/mol |
IUPAC 名称 |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(6-phenylmethoxy-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C23H26N2O5/c1-23(2,3)30-22(28)25-20(21(26)27)11-16-13-24-19-12-17(9-10-18(16)19)29-14-15-7-5-4-6-8-15/h4-10,12-13,20,24H,11,14H2,1-3H3,(H,25,28)(H,26,27) |
InChI 键 |
CEZSCANKQGRHFZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC(=C2)OCC3=CC=CC=C3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(4-Bromophenyl)-2-phenylbenzo[h]quinazoline](/img/structure/B15336037.png)
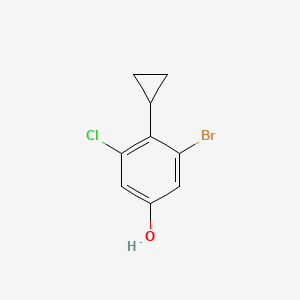

![1-[4-Fluoro-2-(trifluoromethyl)phenyl]guanidine](/img/structure/B15336051.png)
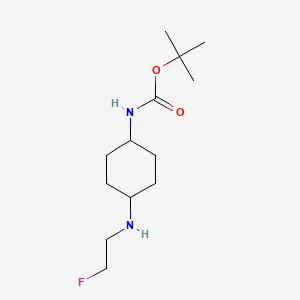
![3-Hexylthieno[3,2-b]thiophene](/img/structure/B15336076.png)
